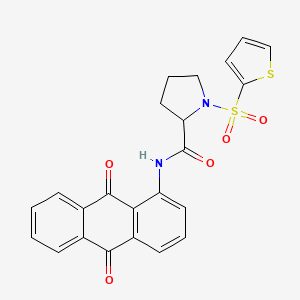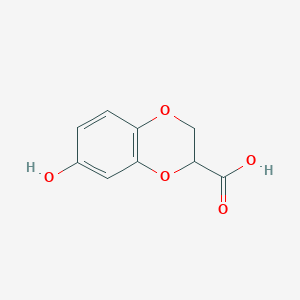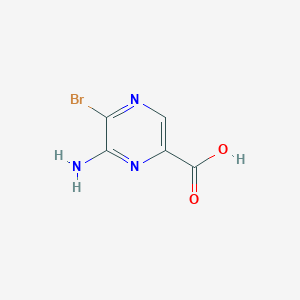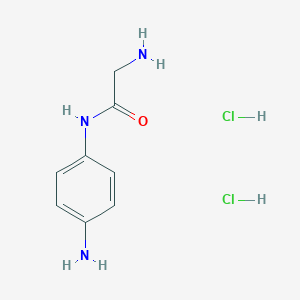
2-Amino-N-(4-Aminophenyl)acetamid-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-N-(4-aminophenyl)acetamide dihydrochloride” is a chemical compound with the CAS Number: 2137859-12-0. It has a linear formula of C8H13Cl2N3O .
Molecular Structure Analysis
The InChI Code for “2-amino-N-(4-aminophenyl)acetamide dihydrochloride” is 1S/C8H11N3O.2ClH/c9-5-8(12)11-7-3-1-6(10)2-4-7;;/h1-4H,5,9-10H2,(H,11,12);2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.12 . It is a solid at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
- Forscher haben das Potenzial dieser Verbindung als Antitumormittel untersucht. Seine strukturellen Merkmale machen es zu einem interessanten Kandidaten für die Hemmung des Tumorwachstums oder der Metastasierung .
- Die Amidgruppe der Verbindung deutet darauf hin, dass sie entzündungshemmende Eigenschaften besitzen könnte. Die Untersuchung ihrer Auswirkungen auf entzündungsfördernde Signalwege könnte wertvolle Erkenntnisse liefern .
- Aufgrund seiner aromatischen Aminstruktur haben Wissenschaftler seine Rolle im Bereich der Neuroprotektion untersucht. Es könnte Vorteile bei neurodegenerativen Erkrankungen wie Alzheimer oder Parkinson bieten .
- Vorläufige Studien zeigen, dass diese Verbindung antibakterielle Aktivität aufweist. Forscher haben ihr Potenzial als neuartiges Antibiotikum untersucht .
- Chemiker haben es aufgrund seiner funktionellen Gruppen als Baustein in der organischen Synthese eingesetzt. Darüber hinaus dient es als Vorläufer für die Entwicklung neuer Verbindungen in der pharmazeutischen Chemie .
- Wissenschaftler verwenden diese Verbindung in pharmakologischen Screening-Assays, um ihre Auswirkungen auf verschiedene biologische Zielstrukturen zu bewerten. Seine einzigartige Struktur macht es für die initiale Medikamentenforschung wertvoll .
Antitumor-Eigenschaften
Entzündungshemmende Wirkungen
Neuroprotektion und neurodegenerative Erkrankungen
Antibakterielle Aktivität
Organische Synthese und pharmazeutische Chemie
Pharmakologische Screening-Assays
Wirkmechanismus
Target of Action
Similar compounds have been shown to have potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Similar compounds have been suggested to have a membrane perturbing as well as intracellular mode of action . This means that these compounds may disrupt the bacterial cell membrane, leading to cell death, and may also interfere with intracellular processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
2-amino-N-(4-aminophenyl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-5-8(12)11-7-3-1-6(10)2-4-7;;/h1-4H,5,9-10H2,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYRREQOICKGAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

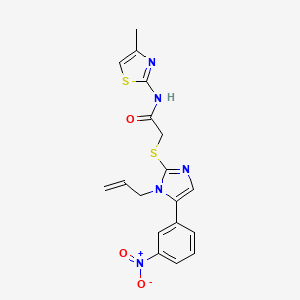

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)
![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)

![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)
